2-[Chloro(phenyl)methyl]-5-(3-methylbutyl)-1,3,4-oxadiazole
CAS No.: 1097053-12-7
Cat. No.: VC2812205
Molecular Formula: C14H17ClN2O
Molecular Weight: 264.75 g/mol
* For research use only. Not for human or veterinary use.
![2-[Chloro(phenyl)methyl]-5-(3-methylbutyl)-1,3,4-oxadiazole - 1097053-12-7](/images/structure/VC2812205.png)
Specification
CAS No. | 1097053-12-7 |
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Molecular Formula | C14H17ClN2O |
Molecular Weight | 264.75 g/mol |
IUPAC Name | 2-[chloro(phenyl)methyl]-5-(3-methylbutyl)-1,3,4-oxadiazole |
Standard InChI | InChI=1S/C14H17ClN2O/c1-10(2)8-9-12-16-17-14(18-12)13(15)11-6-4-3-5-7-11/h3-7,10,13H,8-9H2,1-2H3 |
Standard InChI Key | DFJNEFBNPVNATH-UHFFFAOYSA-N |
SMILES | CC(C)CCC1=NN=C(O1)C(C2=CC=CC=C2)Cl |
Canonical SMILES | CC(C)CCC1=NN=C(O1)C(C2=CC=CC=C2)Cl |
Introduction
Chemical Identity and Structural Features
Physical and Chemical Properties
2-[Chloro(phenyl)methyl]-5-(3-methylbutyl)-1,3,4-oxadiazole is characterized by specific physical and chemical properties that define its identity and behavior in chemical and biological systems. The compound has been assigned the Chemical Abstracts Service (CAS) registry number 1097053-12-7, providing a unique identifier for this specific chemical entity .
The molecular formula of the compound is C14H17ClN2O, indicating the presence of 14 carbon atoms, 17 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom. This composition results in a molecular weight of 264.75 g/mol . The structural representation can be encoded in the SMILES notation as CC(C)CCC1=NN=C(C(Cl)C2=CC=CC=C2)O1, which provides a linear string representation of the molecular structure .
Table 1 summarizes the key physical and chemical properties of 2-[Chloro(phenyl)methyl]-5-(3-methylbutyl)-1,3,4-oxadiazole:
Property | Description/Value |
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CAS Number | 1097053-12-7 |
Molecular Formula | C14H17ClN2O |
Molecular Weight | 264.75 g/mol |
SMILES Notation | CC(C)CCC1=NN=C(C(Cl)C2=CC=CC=C2)O1 |
MDL Number | MFCD11546046 |
Structural Analysis
Attached to position 2 of the oxadiazole ring is a chloro(phenyl)methyl group, which consists of a phenyl ring connected to the oxadiazole through a carbon atom that also bears a chlorine atom. This structural feature introduces both aromatic character and a halogen component to the molecule, which can significantly influence its interaction with biological targets.
The combined presence of an aromatic system (phenyl ring), a heterocyclic core (oxadiazole), a halogen atom (chlorine), and a lipophilic chain (3-methylbutyl) creates a molecule with diverse functional groups that can engage in multiple types of interactions with biological targets, including hydrogen bonding, π-π stacking, halogen bonding, and hydrophobic interactions.
Synthesis Methods for 1,3,4-Oxadiazole Derivatives
General Synthetic Approaches
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, including compounds similar to 2-[Chloro(phenyl)methyl]-5-(3-methylbutyl)-1,3,4-oxadiazole, typically involves several established methods. These synthetic routes are critical for obtaining these valuable compounds with high purity and yield for subsequent biological evaluation and application development.
One of the most common methods for synthesizing 1,3,4-oxadiazoles involves the reaction between acid hydrazides (or hydrazine) with acid chlorides (or carboxylic acids), followed by cyclization of the resulting diacylhydrazines. This cyclization step typically requires dehydrating agents such as phosphorus oxychloride, thionyl chloride, or phosphorus pentoxide .
The synthesis typically proceeds through the following general steps:
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Formation of acid hydrazides from corresponding esters or acid chlorides through reaction with hydrazine.
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Reaction of the acid hydrazide with another carboxylic acid derivative to form diacylhydrazines.
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Cyclization of diacylhydrazines using appropriate dehydrating agents to form the oxadiazole ring.
For 2-[Chloro(phenyl)methyl]-5-(3-methylbutyl)-1,3,4-oxadiazole specifically, this would involve the reaction of a 3-methylbutanoic acid hydrazide with a chloro(phenyl)acetic acid derivative, followed by cyclization to form the target oxadiazole.
Biological Activities and Applications
Antimicrobial Properties
1,3,4-oxadiazole derivatives have been extensively investigated for their broad spectrum of antimicrobial activities, which includes antibacterial, antifungal, and antiviral properties. These compounds can inhibit various bacterial strains through multiple mechanisms, making them valuable candidates for antimicrobial drug development.
The structural features of 2-[Chloro(phenyl)methyl]-5-(3-methylbutyl)-1,3,4-oxadiazole suggest potential antimicrobial activity based on structure-activity relationships established for similar compounds. The presence of the chloro(phenyl)methyl group at position 2 is particularly significant, as electron-withdrawing groups like chlorine on the phenyl ring have been associated with enhanced antimicrobial effects in related oxadiazole derivatives .
Studies on similar compounds have demonstrated significant inhibitory activity against both gram-positive bacteria such as Staphylococcus aureus and gram-negative bacteria like Escherichia coli. For instance, 2-(chloro(phenyl)methyl)-5-(furan-2-yl)-1,3,4-oxadiazole, which shares the chloro(phenyl)methyl moiety with our compound of interest, has shown remarkable antibacterial activity at concentrations as low as 8 μg/mL against S. aureus and 16 μg/mL against E. coli .
Structure-Activity Relationships
Influence of Substituents on Biological Activity
The biological activities of 1,3,4-oxadiazole derivatives are significantly influenced by the nature, position, and electronic properties of the substituents attached to the oxadiazole ring. Understanding these structure-activity relationships is crucial for rational design and optimization of oxadiazole-based therapeutic agents.
In the case of 2-[Chloro(phenyl)methyl]-5-(3-methylbutyl)-1,3,4-oxadiazole, several structural features are likely to contribute to its biological profile:
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The chloro(phenyl)methyl group at position 2 introduces both aromatic character and a halogen component. The presence of electronegative groups such as chlorine on phenyl rings has been shown to enhance the antimicrobial activities of oxadiazole derivatives . The chlorine atom may increase the compound's affinity for specific biological targets or enhance its stability against metabolic degradation.
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The 3-methylbutyl group at position 5 contributes significantly to the lipophilicity of the molecule. This lipophilic character is critical for the compound's ability to penetrate biological membranes, including bacterial cell walls and membranes, thereby influencing its bioavailability and efficacy . The presence of this group increases its lipophilicity and thus capacity to reach the target .
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The 1,3,4-oxadiazole core itself contributes to the biological activity through its unique electronic distribution and hydrogen bonding capabilities. This heterocyclic system can engage in specific interactions with biological targets, including proteins and receptors involved in various physiological and pathological processes.
Studies on related compounds have shown that modifications in the substituents can lead to significant changes in biological activity. For example, replacing the 3-methylbutyl group with aromatic substituents like 4-chlorophenyl or 4-nitrophenyl can shift the antimicrobial profile, with some derivatives showing enhanced activity against specific microbial strains .
Comparison with Similar Compounds
To better understand the potential biological profile of 2-[Chloro(phenyl)methyl]-5-(3-methylbutyl)-1,3,4-oxadiazole, it is instructive to compare it with structurally similar compounds that have been more extensively studied.
Table 2 presents a comparison between 2-[Chloro(phenyl)methyl]-5-(3-methylbutyl)-1,3,4-oxadiazole and several related compounds with documented biological activities:
This comparison reveals that the substitution at position 5 of the oxadiazole ring significantly influences the biological activity profile. While aromatic substituents like 4-chlorophenyl or furan-2-yl at this position enhance activity against specific microbial strains, the 3-methylbutyl group in 2-[Chloro(phenyl)methyl]-5-(3-methylbutyl)-1,3,4-oxadiazole may confer a different spectrum of activity, potentially offering advantages in terms of membrane penetration and bioavailability.
Research Status and Future Directions
Current Research Landscape
The research on 1,3,4-oxadiazole derivatives, including compounds similar to 2-[Chloro(phenyl)methyl]-5-(3-methylbutyl)-1,3,4-oxadiazole, is active and expanding. These compounds continue to attract significant interest due to their diverse biological activities and potential therapeutic applications.
Current research efforts focus on several key areas:
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Synthesis of novel oxadiazole derivatives with enhanced biological activities and improved pharmacokinetic properties.
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Investigation of structure-activity relationships to understand the influence of different substituents on biological activity.
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Exploration of molecular mechanisms underlying the biological activities of oxadiazole derivatives.
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Development of oxadiazole-based drug candidates for various medical conditions, including infections, inflammatory disorders, and cancer.
The specific compound 2-[Chloro(phenyl)methyl]-5-(3-methylbutyl)-1,3,4-oxadiazole appears to be part of this broader research landscape, although dedicated studies focusing specifically on this compound seem limited based on the available literature.
Future Research Directions
Several promising research directions can be envisioned for 2-[Chloro(phenyl)methyl]-5-(3-methylbutyl)-1,3,4-oxadiazole and related compounds:
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Comprehensive Biological Evaluation: Systematic assessment of the compound's activity against a wide range of bacterial and fungal strains, as well as evaluation of anti-inflammatory, antioxidant, and other potential biological activities.
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Mechanism of Action Studies: Investigation of the molecular mechanisms underlying the biological activities, including identification of specific targets and pathways affected by the compound.
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Structure Optimization: Synthesis and evaluation of structural analogs with modifications at various positions to enhance potency, selectivity, and pharmacokinetic properties.
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Combination Studies: Exploration of synergistic effects when combined with established antimicrobial or anti-inflammatory agents, which could lead to more effective therapeutic strategies.
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Formulation Development: Development of appropriate formulations to enhance the compound's solubility, stability, and bioavailability for potential therapeutic applications.
These research directions could contribute significantly to the development of 2-[Chloro(phenyl)methyl]-5-(3-methylbutyl)-1,3,4-oxadiazole or its derivatives as promising candidates for drug development.
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